Thymolphthalein monophosphate disodium salt hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thymolphthalein monophosphate disodium salt hydrate involves the reaction of thymolphthalein with phosphorus oxychloride in the presence of a base, followed by neutralization with sodium hydroxide. This process results in the formation of the disodium salt, which upon crystallization from water, yields the hydrate form. Studies have highlighted the purity of this compound as crucial for its effectiveness, especially in enzymatic assays, where impurities can significantly affect the assay's sensitivity and specificity (Bowers et al., 1981).

Molecular Structure Analysis

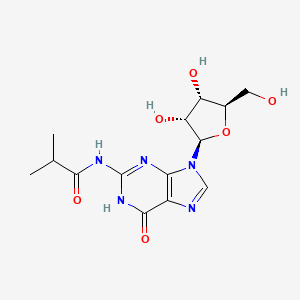

The molecular structure of this compound is characterized by its phthalic anhydride core linked to two phenolic groups and a phosphate moiety. This structure is essential for its chromogenic properties, as the phthalic anhydride group undergoes a color change upon deprotonation. X-ray crystallography studies of similar compounds have detailed how the molecular structure influences its reactivity and interaction with enzymes (Baur & Tillmanns, 1974).

Chemical Reactions and Properties

This compound reacts with prostatic acid phosphatase to release thymolphthalein, which is then detected spectrophotometrically. The efficiency of this reaction is highly dependent on the purity of the compound and the presence of specific catalysts or enhancers, such as surfactants or proteins, which can significantly increase the reaction rate (Foti et al., 1975).

Physical Properties Analysis

The physical properties of this compound, such as solubility, stability, and hygroscopic nature, are critical for its storage and use in biochemical assays. The compound is hygroscopic, and its water content can significantly affect its molar mass determination and, consequently, the assay results. Proper storage conditions are essential to maintain its stability and reliability for analytical applications (G. Bowers et al., 1981).

Chemical Properties Analysis

The chemical properties of this compound, including its pH sensitivity and chromogenic behavior, are fundamental to its application in enzymatic assays. The colorimetric detection is based on the pH-induced color change of thymolphthalein, which shifts from colorless to blue, providing a measurable signal proportional to the enzymatic activity. The specificity and sensitivity of this detection method are influenced by the chemical environment, including the presence of specific ions or molecules that can interact with the substrate or the product (Roy et al., 1971).

科学的研究の応用

Pharmacological Properties of Thymol and Thymoquinone

Thymol's Therapeutic Potential Thymol, a primary component of thyme species, exhibits a broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial effects. Its therapeutic actions extend to cardiovascular, neurological, and metabolic diseases, leveraging its biochemical mechanisms like anti-inflammatory and antioxidant activities for potential pharmaceutical development (Meeran et al., 2017).

Applications in Animal, Fish, and Poultry Health Thymol has been identified as an effective feed additive, improving performance indices, feed utilization, and immune response in livestock. Its role as an antispasmodic, antioxidant, and antimicrobial agent contributes to enhancing productivity and health in animal husbandry (Abd El-Hack et al., 2016).

Thymoquinone's Multitargeted Therapeutic Effects Thymoquinone, derived from Nigella sativa, is recognized for its organoprotective, anti-oxidant, and anti-inflammatory properties. It shows promise in treating a variety of diseases, including cancer, through modulation of molecular pathways. Despite its potential, the need for clinical studies to further validate these effects is emphasized (Goyal et al., 2017).

作用機序

Target of Action

Thymolphthalein monophosphate disodium salt hydrate primarily targets acid phosphatase and alkaline phosphatase enzymes . These enzymes play a crucial role in the hydrolysis of phosphate esters, contributing to various biological processes such as energy metabolism and signal transduction .

Mode of Action

This compound acts as a substrate for acid phosphatase and alkaline phosphatase . During the enzymatic reaction, thymolphthalein is liberated . This liberation is conveniently measured by increasing the pH of the medium, which produces a color and also stops the hydrolysis .

Biochemical Pathways

The compound affects the biochemical pathways involving acid phosphatase and alkaline phosphatase . The liberation of thymolphthalein during the enzymatic reaction leads to changes in the pH, affecting the downstream processes that are pH-dependent .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in pH due to the liberation of thymolphthalein . This change in pH can influence various cellular processes, particularly those that are pH-dependent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the medium can affect the enzymatic reaction and the subsequent liberation of thymolphthalein . Additionally, factors such as temperature and the presence of other substances in the medium could potentially influence the compound’s action.

特性

IUPAC Name |

disodium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31O7P.2Na.H2O/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(30)34-28)24-14-21(16(3)4)26(12-18(24)6)35-36(31,32)33;;;/h7-16,29H,1-6H3,(H2,31,32,33);;;1H2/q;2*+1;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAAAGIFNPRCKZ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)([O-])[O-])C(C)C)C(C)C)O.O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31Na2O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-(5R,6R)-5,6-Dibromo-1,10,11,12,13,13-hexachloro-11-tricyclo[8.2.1.02,9]tridecene](/img/no-structure.png)